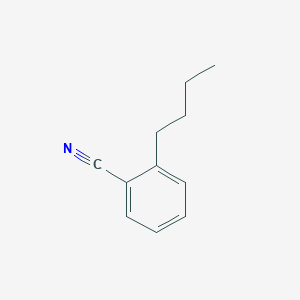

2-Butylbenzonitrile

説明

Benzonitriles are characterized by their nitrile (-C≡N) functional group attached to a benzene ring, and substituents like alkyl or aryl groups significantly influence their physical, chemical, and application-specific properties. This article compares 2-Butylbenzonitrile with structurally similar benzonitrile derivatives using data from the provided sources.

特性

CAS番号 |

57775-05-0 |

|---|---|

分子式 |

C11H13N |

分子量 |

159.23 g/mol |

IUPAC名 |

2-butylbenzonitrile |

InChI |

InChI=1S/C11H13N/c1-2-3-6-10-7-4-5-8-11(10)9-12/h4-5,7-8H,2-3,6H2,1H3 |

InChIキー |

CQKKTUCVEOBIBW-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=CC=CC=C1C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 2-Butylbenzonitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles.

Industrial Production Methods: The industrial production of this compound often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400 to 450 °C) to form benzonitrile derivatives .

化学反応の分析

Types of Reactions: 2-Butylbenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines using reagents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are commonly used reducing agents.

Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzonitrile derivatives.

科学的研究の応用

2-Butylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 2-Butylbenzonitrile involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may affect metabolic pathways by altering enzyme activity and receptor binding.

類似化合物との比較

Comparison with Similar Compounds

The following compounds from the evidence share structural similarities with 2-Butylbenzonitrile and are analyzed for comparative insights:

2-(Cyclobutylamino)benzonitrile (CAS 204079-15-2)

- Structure: Features a cyclobutylamino (-NH-cyclobutyl) group at the 2-position instead of a butyl chain.

- This may enhance solubility in polar solvents but reduce lipophilicity.

- Applications : Listed for R&D use, suggesting utility in pharmaceutical or agrochemical intermediates .

2-Chloro-6-methylbenzonitrile

- Structure : Substituted with a chlorine atom at the 2-position and a methyl group at the 6-position.

- This contrasts with the electronically neutral butyl substituent in this compound.

- Applications : Used in research and production-scale applications, likely as a precursor in organic synthesis .

2-(But-3-en-1-yl)benzonitrile (CAS 62170-45-0)

- Structure : Contains a but-3-en-1-yl group (unsaturated C4 chain) at the 2-position.

- Key Differences : The double bond in the side chain introduces sp² hybridization, increasing reactivity for addition reactions (e.g., hydrogenation) compared to the saturated butyl group in this compound. This compound’s molecular weight (157.215 g/mol) and formula (C₁₁H₁₁N) are comparable to alkyl-substituted benzonitriles .

Butanenitrile, 2-methylene

- Structure : A linear nitrile with a methylene group at the 2-position (CH₂=C(CH₂CN)).

- Key Differences: Unlike aromatic benzonitriles, this compound lacks a benzene ring, resulting in lower molecular complexity and distinct applications (e.g., solvent or monomer for polymerization).

Data Table: Comparative Properties of Benzonitrile Derivatives

生物活性

2-Butylbenzonitrile, a compound belonging to the benzonitrile family, has garnered attention due to its potential biological activities. This article reviews existing literature on the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by its structural formula, which includes a butyl group attached to a benzonitrile moiety. The chemical structure can be represented as follows:

Biological Activity

Research on the biological activity of this compound indicates a range of effects, particularly in antimicrobial and cytotoxic activities.

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating its potential as an anticancer agent. The results are presented in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, its antimicrobial action may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

A notable case study involved the application of this compound in treating infections resistant to conventional antibiotics. In a clinical setting, patients with chronic infections were administered a regimen including this compound, resulting in significant improvements in clinical symptoms and microbiological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。